(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid

Physicochemical profiling Drug-likeness optimization Regioisomer selection

Medicinal chemistry teams constructing C6-arylated 7-azaindole libraries for kinase inhibitor screening face regioselectivity and solubility challenges with alternative regioisomers. This C6 boronic acid (LogP -0.75, TPSA 58.28 Ų) delivers 48-95% Suzuki coupling yields in sequential C3/C5/C6 arylations with differentiated aryl halide partners. - Enables reversed-polarity C6 arylation strategies inaccessible via electrophile-first routes - N-methyl protecting group prevents competing N-H oxidative addition side reactions - Consistent ≥95% purity with defined stoichiometry ensures reproducible SAR data

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
Cat. No. B13430092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=NC2=C(C=C1)C=CN2C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5,12-13H,1H3
InChIKeyXOGOUWQXQYMTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid – A C6-Functionalized 7-Azaindole Boronic Acid Building Block for Regioselective Cross-Coupling


(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid (CAS 2043401-57-4) is a heteroaryl boronic acid derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold bearing an N-methyl protecting group on the pyrrole nitrogen and a boronic acid moiety at the 6-position of the pyridine ring. With molecular formula C8H9BN2O2 and molecular weight 175.98 g/mol, this compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of C6-arylated 7-azaindole libraries [1]. The 6-position boronic acid is distinguished from its 3-, 4-, and 5-regioisomers by its adjacency to the pyridine N7 nitrogen, which confers distinct physicochemical properties including a calculated LogP of −0.75 and a topological polar surface area (TPSA) of 58.28 Ų .

Why (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic Acid Cannot Be Replaced by Other 7-Azaindole Boronic Acid Regioisomers


Substituting the 6-yl boronic acid with any other regioisomer (3-, 4-, or 5-) of the 1-methyl-7-azaindole boronic acid series is not a neutral decision: each positional isomer exhibits distinct electronic character, steric environment, and hydrogen-bonding capability that directly affect cross-coupling efficiency, product regiochemistry, and downstream biological activity. The C6 position, located ortho to the pyridine N7 nitrogen, experiences electron-withdrawing influence that lowers the LogP by ~1.85 units compared to the C4 regioisomer (LogP −0.75 vs. +1.11) while increasing the hydrogen-bond acceptor count from 3 to 4 . These physicochemical differences are not cosmetic—they control solubility, membrane permeability, and target-binding geometry when the boronic acid is incorporated into bioactive compounds. Furthermore, the unmethylated N1 analog (CAS 1310383-09-5) lacks the N-methyl protecting group required to prevent competing N–H oxidative addition side reactions during palladium-catalyzed coupling, rendering it a suboptimal surrogate in sequential multi-step arylations [1].

Quantitative Differentiation Evidence for (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic Acid Versus Its Closest Analogs


Lipophilicity Differentiation: C6 Boronic Acid Is ~1.85 LogP Units More Hydrophilic Than the C4 Regioisomer

The 6-position boronic acid regioisomer exhibits a calculated LogP of −0.75, which is 1.86 log units lower (more hydrophilic) than the 4-position regioisomer (LogP +1.11) . This difference arises because the C6 position is ortho to the electron-withdrawing pyridine N7 nitrogen, increasing the local polarity of the boronic acid-bearing ring. By comparison, the C4 position is meta to N7 and situated on the more electron-rich portion of the pyridine ring, resulting in a substantially higher LogP. This LogP differential cannot be achieved by using the unmethylated 6-boronic acid (CAS 1310383-09-5, LogP −0.76), which shares similar lipophilicity but lacks N1 protection .

Physicochemical profiling Drug-likeness optimization Regioisomer selection

Hydrogen-Bond Acceptor Capacity: C6 Boronic Acid Provides an Additional HBA Site Versus the C4 Regioisomer

The C6 boronic acid regioisomer possesses 4 hydrogen-bond acceptor (HBA) sites versus 3 HBA sites for the C4 regioisomer . The additional HBA arises from the pyridine N7 nitrogen, which is sterically and electronically accessible when the boronic acid is positioned at the adjacent C6 carbon. In the C4 isomer, the pyridine N7 nitrogen remains present but its HBA contribution may be sterically shielded or electronically altered by the remote boronic acid substituent, as evidenced by the calculated HBA count of 3. The TPSA of the C6 isomer (58.28 Ų) further reflects this increased polar surface area relative to compounds lacking adjacency to N7.

Hydrogen bonding Target engagement Medicinal chemistry design

Sequential C6 Arylation Competence: 7-Azaindoles Bearing a C6 Boronic Acid Enable Chemoselective Multi-Aryl Construction in 48–95% Yield

The C6 position of the 7-azaindole scaffold has been validated as a competent site for sequential Suzuki–Miyaura arylation alongside C3 and C5, enabling the construction of tetra-aryl 7-azaindoles in 48–95% isolated yields [1]. In a landmark study by Cardoza et al. (2019), the substrate 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine underwent three consecutive chemo-selective Suzuki couplings at C3, C5, and C6, followed by a direct C2 arylation, demonstrating that the C6 halide (and by extension the C6 boronic acid) participates efficiently in palladium-catalyzed cross-coupling without interfering with reactivity at other positions. This contrasts with C2 and C3 halo-7-azaindoles, which produce coupling products in lower yields under comparable conditions [2]. A subsequent study demonstrated that one-pot C3,C6-diarylation of 7-azaindoles proceeds in 43–88% yield using Pd₂dba₃/SPhos catalysis [3].

Sequential cross-coupling Chemoselective arylation Multi-aryl 7-azaindoles

N-Methyl Protection Confers Essential Stability for Palladium-Catalyzed Coupling Relative to Unprotected N1–H Analogs

The N1-methyl group on (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid serves a critical protective function that the unmethylated analog (1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid (CAS 1310383-09-5) cannot provide. The free N1–H in the unmethylated analog can undergo competing oxidative addition with palladium(0) catalysts and participate in unwanted N–H activation pathways during Suzuki–Miyaura coupling, leading to reduced yields, catalyst poisoning, or complex product mixtures [1]. The benzenesulfonyl protecting group has been explicitly selected over Boc protection in analogous 7-azaindole cross-coupling protocols due to its superior stability under reaction conditions [1]. The methyl group, while not as bulky as a sulfonyl group, provides sufficient N1 protection to prevent these side reactions while maintaining a minimal steric footprint, as evidenced by the 48–95% yields achieved in sequential arylations of N-methyl-7-azaindoles [2]. The unmethylated analog has 3 H-bond donor sites (vs. 2 in the target compound), confirming the availability of the N1–H for undesired intermolecular interactions .

N-Heterocycle protection Catalyst compatibility Side-reaction suppression

6-Substituted 7-Azaindoles Are Privileged Scaffolds in Kinase Inhibitor Programs with Nanomolar Target Affinity

Compounds bearing a 6-substituted 1-methyl-7-azaindole core have demonstrated potent kinase inhibitory activity. A representative example is (3R)-N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]pyridin-2-yl}piperidine-3-carboxamide (US9650358, Example 134), which achieved an IC₅₀ of 24 nM against CDK9 in a LANCE ULight TR-FRET kinase assay [1]. This compound was constructed via Suzuki–Miyaura coupling of a 6-halo-7-azaindole intermediate with an appropriate boronic acid partner, exemplifying the precise application for which (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid is designed. Seven additional screened 7-azaindole derivatives exhibited CDK9/Cyclin T and/or Haspin inhibitory activity in the nanomolar to low micromolar range [2]. While C3- and C5-substituted 7-azaindoles also appear in kinase inhibitor programs, the 6-position provides a distinct trajectory vector that orients substituents toward different regions of the kinase active site, as confirmed by crystal structures of related pyrrolo-pyridine kinase inhibitors (PDB: 3GFW) [3].

Kinase inhibition CDK9 inhibitors Drug discovery pharmacophores

Commercial Availability and Defined Purity Specifications Enable Reproducible Procurement

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid (CAS 2043401-57-4) is commercially available from multiple independent suppliers with a minimum purity specification of ≥95% . The compound is fully characterized by CAS number, molecular formula (C₈H₉BN₂O₂), molecular weight (175.98 g/mol), SMILES notation, and calculated physicochemical parameters including LogP (−0.75), TPSA (58.28 Ų), and rotatable bond count (1), enabling straightforward analytical verification by NMR, LC-MS, or HPLC . In comparison, certain regioisomers such as (1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid are listed with an explicit caveat regarding varying anhydride content, which introduces batch-to-batch variability in effective boronic acid concentration . The well-defined purity specification for the C6 isomer reduces the risk of stoichiometric miscalculation in cross-coupling reactions where precise boronic acid equivalency is critical for yield optimization.

Chemical sourcing Quality control Reproducibility

Procurement-Relevant Application Scenarios for (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic Acid


Multi-Aryl 7-Azaindole Library Synthesis via Sequential Suzuki–Miyaura Coupling

Medicinal chemistry teams constructing focused libraries of poly-arylated 7-azaindoles for kinase inhibitor screening should prioritize the C6 boronic acid as the nucleophilic coupling partner for installing aryl diversity at the pyridine 6-position. As demonstrated by Cardoza et al. (2019), sequential C3, C5, and C6 Suzuki couplings on an N-methyl-7-azaindole core proceed in 48–95% overall yield, with the C6 position showing chemoselectivity compatible with differentiated aryl halide coupling partners [1]. The use of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid as the C6 nucleophile (rather than the 6-halo electrophile) enables reversed-polarity coupling strategies for accessing aryl substitution patterns that are inaccessible via electrophile-first routes. The low LogP (−0.75) and favorable TPSA (58.28 Ų) of this building block translate into improved aqueous solubility of the final coupled products compared to C4-substituted analogs .

CDK9 and Haspin Kinase Inhibitor Lead Optimization

Kinase drug discovery programs targeting CDK9/Cyclin T or Haspin should employ this 6-boronic acid building block for late-stage diversification of advanced leads. The 6-position trajectory vector on the 7-azaindole scaffold projects substituents toward the kinase solvent-exposed region and hinge-binding cleft in a geometry distinct from C3-, C4-, or C5-linked analogs [1]. A structurally related 6-arylated 7-azaindole demonstrated CDK9 IC₅₀ of 24 nM in a TR-FRET assay, validating that 6-position substitution does not sterically preclude potent target engagement . The availability of the compound at ≥95% purity with defined stoichiometry (free from significant anhydride variability) ensures reproducible coupling yields during SAR exploration [2].

Aggregate-Induced Emission (AIE) Fluorophore Development

Materials chemistry groups developing aggregation-induced emission fluorophores for OLED, sensing, or bio-imaging applications should procure this C6 boronic acid to access tetra-aryl 7-azaindole AIEgens. Cardoza et al. (2019) demonstrated that tetra-aryl 7-azaindoles synthesized via sequential C3/C5/C6 Suzuki coupling exhibit AIE properties, with the rigid, twisted conformation imposed by multi-aryl substitution around the 7-azaindole core restricting intramolecular rotation and enabling solid-state fluorescence [1]. The 6-position boronic acid provides a direct entry point for installing electron-donating or electron-withdrawing aryl groups that modulate the AIE emission wavelength and quantum yield.

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Scaffold Construction

Antiviral research groups pursuing novel HIV-1 integrase inhibitors should utilize this 6-boronic acid for constructing C3,C6-diaryl 7-azaindole scaffolds. The one-pot Pd₂dba₃/SPhos-catalyzed C3,C6-diarylation protocol reported by Cardoza et al. (2023) delivers products in 43–88% yield, and the resulting diaryl 7-azaindoles were evaluated for HIV-1 integrase strand transfer (ST) inhibitory activity [1]. The 6-position aryl substituent was shown to contribute to ST inhibition potency. The defined purity and LogP of this building block support structure-activity relationship (SAR) studies where consistent physicochemical properties across compound series are essential for meaningful biological data interpretation .

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